
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones. It is a heterocyclic compound that has a wide range of applications in scientific research. The compound is used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and PGE2. The compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-microbial effects against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its wide range of applications. The compound can be used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one. One direction is to study the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to investigate the compound's anti-tumor effects in more detail and to identify the specific signaling pathways involved. Additionally, future studies could focus on improving the compound's solubility in water to make it more suitable for use in aqueous solutions.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one involves the condensation reaction of 4-bromobenzoic acid and o-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction yields 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one as a white crystalline solid with a melting point of 223-225°C.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds such as benzoxazinones, benzothiazinones, and benzimidazoles. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
18600-53-8 |
|---|---|
Fórmula molecular |
C14H8BrNO2 |
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H |
Clave InChI |
FIIDMKOKFYKKMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Solubilidad |
0.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)

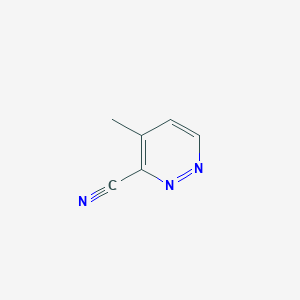
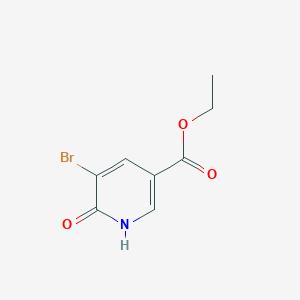

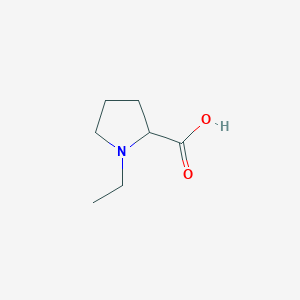
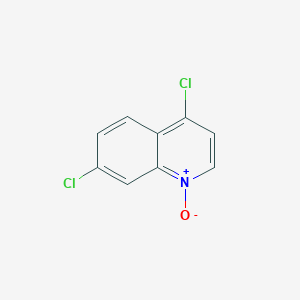


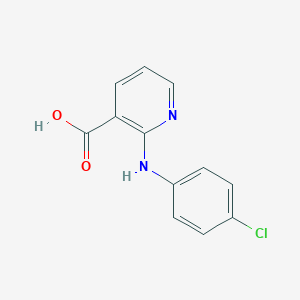



![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)